molecular formula C9H8Cl2O2 B594347 Methyl 4-chloro-3-(chloromethyl)benzoate CAS No. 1211505-19-9

Methyl 4-chloro-3-(chloromethyl)benzoate

Cat. No.: B594347
CAS No.: 1211505-19-9
M. Wt: 219.061
InChI Key: BTRQEROYWWKDKN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a chlorinated derivative of methyl benzoate and is used as an intermediate in various chemical syntheses.

Scientific Research Applications

Methyl 4-chloro-3-(chloromethyl)benzoate is used in various scientific research applications :

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(chloromethyl)benzoate can be synthesized through a multi-step process :

    Benzoic acid reacts with anhydrous thionyl chloride: to generate benzoic acid chloride.

    Benzoic acid chloride reacts with methanol: to produce methyl benzoate.

    Methyl benzoate reacts with methylene chloride: in the presence of a chlorinating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(chloromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

    Substitution: Products include derivatives where the chloromethyl group is replaced by other functional groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include the corresponding alcohols or hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-3-(chloromethyl)benzoate is unique due to the presence of both a chloromethyl and a chloro substituent on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

methyl 4-chloro-3-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRQEROYWWKDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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